molecular formula C12H9ClN4O B1458525 6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1803589-53-8

6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1458525
M. Wt: 260.68 g/mol
InChI Key: NVCRLNIXHSXEDW-UHFFFAOYSA-N
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Description

The compound “6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known as versatile drug-like fragments that have drawn much attention as pharmacophores .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the formation of pyrazol-3-one substrates . A new series of pyrazolo[3,4-d]pyrimidines were synthesized via this method .


Molecular Structure Analysis

The molecular structure of “6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” can be represented by the InChI code: 1S/C12H9ClN4O/c1-16-10-9 (7-14-16)11 (18)17 (12 (13)15-10)8-5-3-2-4-6-8/h2-7H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” include a molecular weight of 260.68 . The compound is a powder at room temperature .

Scientific Research Applications

Anticancer and Anti-inflammatory Agents

A series of pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These compounds, including 6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one derivatives, exhibit significant cytotoxic activity against various cancer cell lines, such as HCT-116 and MCF-7, and possess 5-lipoxygenase inhibition activities, suggesting a potential for development as anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).

Herbicidal Activity

Pyrazolo[3,4-d]pyrimidine derivatives have also been synthesized with the aim of discovering new herbicides. Some derivatives have demonstrated good inhibitory activities against the root growth of certain plants, such as Brassica napus (rape) and Echinochloa crusgalli (barnyard grass), at low concentrations, indicating their potential as herbicidal agents (Luo et al., 2017).

Antimicrobial Activity

Novel pyrazolo[3,4-d]pyrimidine derivatives have been developed and assessed for their antimicrobial efficacy. These compounds have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their potential utility in developing new antimicrobial agents (El-sayed et al., 2017).

Synthesis and Characterization

The synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives, including 6-chloro-1-methyl-5-phenyl derivatives, have been extensively explored. These studies provide a foundation for the rational design and synthesis of compounds with improved biological activities and offer insights into their potential applications in various fields of scientific research (Ogurtsov & Rakitin, 2021).

Safety And Hazards

The safety information for “6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” and related compounds involve further exploration of their potential as anticancer agents . The synthesized compounds can be considered as new candidates for further optimization as anticancer agents .

properties

IUPAC Name

6-chloro-1-methyl-5-phenylpyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c1-16-10-9(7-14-16)11(18)17(12(13)15-10)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCRLNIXHSXEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)N(C(=N2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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